molecular formula C8H8FNO3 B13351503 Ethyl 5-fluoro-6-hydroxynicotinate

Ethyl 5-fluoro-6-hydroxynicotinate

Cat. No.: B13351503
M. Wt: 185.15 g/mol
InChI Key: MOQPZKKOGAJVJT-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-6-hydroxynicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with a fluorine atom at position 5, a hydroxyl group at position 6, and an ethyl ester at position 3 (carboxylate position).

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

ethyl 5-fluoro-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C8H8FNO3/c1-2-13-8(12)5-3-6(9)7(11)10-4-5/h3-4H,2H2,1H3,(H,10,11)

InChI Key

MOQPZKKOGAJVJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-6-hydroxynicotinate typically involves the fluorination of nicotinic acid derivatives. One common method includes the reaction of ethyl nicotinate with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high purity and yield, making the compound suitable for pharmaceutical and other high-value applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-fluoro-6-hydroxynicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine or hydroxyl groups, leading to different derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl 5-fluoro-6-oxonicotinate, while reduction could produce ethyl 5-fluoro-6-aminonicotinate .

Scientific Research Applications

Ethyl 5-fluoro-6-hydroxynicotinate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 5-fluoro-6-hydroxynicotinate exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The hydroxyl group may also play a role in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Below is a systematic comparison of Ethyl 5-fluoro-6-hydroxynicotinate with structurally similar compounds, focusing on substituent patterns, molecular properties, and inferred functional differences.

Data Table: Key Structural and Molecular Features

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
This compound* F (5), OH (6), COOEt (3) C₉H₈FNO₃ 213.16 - Reference compound
Ethyl 5-cyano-6-oxo-2-(trifluoromethyl)nicotinate CN (5), O (6), CF₃ (2), COOEt (3) C₁₀H₇F₃N₂O₃ 272.17 144456-86-0 Oxo at C6; trifluoromethyl at C2
Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate Br (5), Cl (6), CF₃ (2), COOEt (3) C₉H₆BrClF₃NO₂ 344.50 1672655-82-1 Br/Cl vs. F/OH; CF₃ at C2
5-Fluoro-2-hydroxynicotinic acid F (5), OH (2), COOH (3) C₆H₄FNO₃ 157.10 884494-83-1 Hydroxyl at C2; free carboxylic acid
Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate OH (4), CF₃ (6), COOEt (3) C₉H₈F₃NO₃ 259.16 1803770-09-3 Hydroxyl at C4; CF₃ at C6

*Note: The molecular formula and weight for this compound are calculated based on structural analogs.

Substituent Effects on Reactivity and Function

a) Halogen vs. Hydroxyl at C6
  • Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate (): Bromine and chlorine at C5/C6 increase steric bulk and lipophilicity compared to the target’s F/OH groups. This reduces solubility in aqueous media but may enhance membrane permeability in biological systems .
  • This compound : The hydroxyl group at C6 enables hydrogen bonding, improving solubility in polar solvents, while fluorine’s electronegativity stabilizes the ring against electrophilic attack .
b) Trifluoromethyl vs. Hydroxyl
  • Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate (): The CF₃ group at C6 is strongly electron-withdrawing, lowering pKa of adjacent hydroxyl groups. In contrast, the target’s hydroxyl at C6 may act as a nucleophile in coupling reactions .
c) Ester vs. Carboxylic Acid
  • 5-Fluoro-2-hydroxynicotinic acid (): The free carboxylic acid (vs. ethyl ester) increases polarity, making it less suitable for crossing lipid membranes but more reactive in amidation or salt formation .

Research Implications

  • Drug Design : The target’s fluorine and hydroxyl combination balances metabolic stability and solubility, making it a candidate for prodrug development.
  • Synthetic Chemistry : Positional isomerism (e.g., hydroxyl at C6 vs. C2 or C4) significantly alters reactivity in nucleophilic aromatic substitution .

Biological Activity

Ethyl 5-fluoro-6-hydroxynicotinate is a fluorinated derivative of nicotinic acid that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound's unique structure, characterized by the presence of both fluorine and hydroxyl groups, enhances its reactivity and biological interactions.

This compound has the molecular formula C8H8FNO3C_8H_8FNO_3 and a molecular weight of 185.15 g/mol . The compound's mechanism of action involves interactions with specific molecular targets, where the fluorine atom increases its affinity for binding to enzymes and receptors. The hydroxyl group may facilitate hydrogen bonding, influencing the compound’s biological activity.

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Research has also highlighted the compound's potential as an anticancer agent. This compound has shown cytotoxic effects on cancer cell lines, including HeLa cells, with an IC50 value indicating effective concentration levels for inducing apoptosis and inhibiting cell proliferation .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundFluorinated, HydroxylAntimicrobial, Anticancer
Ethyl 5-chloro-6-hydroxynicotinateChlorinated, HydroxylModerate antimicrobial
Ethyl 5-bromo-6-hydroxynicotinateBrominated, HydroxylLower activity compared

This compound is noted for its superior stability and reactivity compared to its chloro and bromo analogs, making it a valuable candidate in pharmaceutical applications.

Case Studies

  • Antimicrobial Efficacy : A study conducted by [source] demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
  • Cytotoxicity in Cancer Research : In vitro experiments revealed that treatment with this compound resulted in significant apoptosis in HeLa cells, with a reported IC50 of approximately 3.89 µM . This indicates a promising avenue for further research into its potential as a therapeutic agent.

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